molecular formula C7H9NO B1334403 2-Ethylpyridin-3-ol CAS No. 61893-02-5

2-Ethylpyridin-3-ol

Cat. No. B1334403
CAS RN: 61893-02-5
M. Wt: 123.15 g/mol
InChI Key: BYVJVUZSNXUNRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08853409B2

Procedure details

To a solution of 2-ethylpyridin-3-yl acetate (5.1 g, 31 mmol) in ethanol (50 mL) was added 3M LiOH (50 mL, 150 mmol). The reaction mixture stirred at ambient temperature for 30 minutes. The mixture was concentrated to dryness and purified over silica gel (10% MeOH in CH2Cl2) to afford 2-ethylpyridin-3-ol (2.5 g, 20 mmol).
Name
2-ethylpyridin-3-yl acetate
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:6]([CH2:11][CH3:12])=[N:7][CH:8]=[CH:9][CH:10]=1)(=O)C.[Li+].[OH-]>C(O)C>[CH2:11]([C:6]1[C:5]([OH:4])=[CH:10][CH:9]=[CH:8][N:7]=1)[CH3:12] |f:1.2|

Inputs

Step One
Name
2-ethylpyridin-3-yl acetate
Quantity
5.1 g
Type
reactant
Smiles
C(C)(=O)OC=1C(=NC=CC1)CC
Name
Quantity
50 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified over silica gel (10% MeOH in CH2Cl2)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=NC=CC=C1O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20 mmol
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.